molecular formula C12H11ClN2 B2689879 4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline CAS No. 1564969-50-1

4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline

Cat. No.: B2689879
CAS No.: 1564969-50-1
M. Wt: 218.68
InChI Key: FPGHYUIZVHQUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by a fused benzene and quinazoline ring system with a chlorine atom at the 4th position.

Safety and Hazards

The safety information for “4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” includes several hazard statements: H303, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinazoline derivatives, including “4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline”, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that future research may focus on exploring the anticancer potential of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline typically involves the condensation of 4-chloroanthranilic acid with various reagents. One common method includes the reaction of 4-chloroanthranilic acid with triethyl orthoformate under reflux conditions . Another approach involves the use of microwave-assisted reactions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Reduced quinazoline compounds.

    Substitution: Substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGHYUIZVHQUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2N=CN=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564969-50-1
Record name 4-chloro-7H,8H,9H,10H-cyclohexa[h]quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.